molecular formula C13H16N6O5 B3855383 4-(4-methyl-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide

4-(4-methyl-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide

Cat. No.: B3855383
M. Wt: 336.30 g/mol
InChI Key: JPMGYVHKYDAENF-UHFFFAOYSA-N
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Description

4-(4-methyl-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzoyl group and a nitrocarboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide typically involves multiple steps, starting with the preparation of 4-methyl-3-nitrobenzoyl chloride. This intermediate is synthesized from 4-methyl-3-nitrobenzoic acid through a reaction with thionyl chloride . The resulting 4-methyl-3-nitrobenzoyl chloride is then reacted with piperazine to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-methyl-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The piperazine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitrobenzoyl chloride
  • 4-methyl-3-nitrobenzoic acid
  • 4-nitrobenzoyl chloride

Uniqueness

4-(4-methyl-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and piperazine groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

4-(4-methyl-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O5/c1-9-2-3-10(8-11(9)18(21)22)12(20)16-4-6-17(7-5-16)13(14)15-19(23)24/h2-3,8H,4-7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMGYVHKYDAENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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